molecular formula C16H23N3O3S2 B2733429 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide CAS No. 865592-23-0

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide

Cat. No.: B2733429
CAS No.: 865592-23-0
M. Wt: 369.5
InChI Key: QPGBAOWCJDGIRH-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide is a useful research compound. Its molecular formula is C16H23N3O3S2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity and Anticonvulsant Properties

One area of research focuses on the synthesis and electrophysiological activity of N-substituted benzamides, including benzothiazole derivatives, which exhibit potency as selective class III agents in cardiac electrophysiology. These compounds, through modifications at the benzothiazole moiety, show potential in addressing cardiac arrhythmias by modulating the heart's electrical activity without adversely affecting conduction (Morgan et al., 1990).

Additionally, derivatives of benzothiazole have been investigated for their anticonvulsant and neuroprotective effects. For instance, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged as a highly effective compound in preclinical models, suggesting a promising lead for developing safer anticonvulsants with neuroprotective capabilities (Hassan et al., 2012).

Anticancer Activity

The synthesis of indapamide derivatives, including benzothiazole sulfonamides, has demonstrated pro-apoptotic activities against cancer cell lines, such as melanoma. These findings highlight the potential of benzothiazole derivatives as anticancer agents, with specific compounds showing significant inhibitory effects on melanoma cell growth and carbonic anhydrase isoforms (Yılmaz et al., 2015).

Synthetic Methodologies

Research into the synthetic applications of benzothiazole derivatives includes the development of methodologies for constructing complex peptides. The use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides facilitates the synthesis of hindered peptides, demonstrating the utility of benzothiazole derivatives in peptide synthesis (Vedejs & Kongkittingam, 2000).

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c1-5-19(6-2)24(21,22)12-7-8-13-14(10-12)23-16(17-13)18-15(20)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGBAOWCJDGIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.